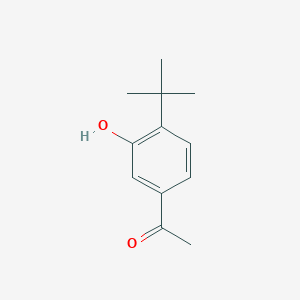

1-(4-Tert-butyl-3-hydroxyphenyl)ethanone

Beschreibung

Eigenschaften

Molekularformel |

C12H16O2 |

|---|---|

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

1-(4-tert-butyl-3-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C12H16O2/c1-8(13)9-5-6-10(11(14)7-9)12(2,3)4/h5-7,14H,1-4H3 |

InChI-Schlüssel |

WPTISIUUNGAVOF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=C(C=C1)C(C)(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 1-(4-Tert-butyl-3-oxo-phenyl)-ethanone or 1-(4-Tert-butyl-3-carboxy-phenyl)-ethanone.

Reduction: 1-(4-Tert-butyl-3-hydroxy-phenyl)-ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Tert-butyl-3-hydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized as a stabilizer in the production of plastics and other materials to enhance their durability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing cellular signaling pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The tert-butyl group in 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone distinguishes it from analogous ethanone derivatives. Key comparisons include:

- Steric and Electronic Effects: The tert-butyl group introduces significant steric hindrance compared to smaller substituents like methyl or ethyl (e.g., 1-(4-ethylphenyl)ethanone, ). In contrast, prenyl (3-methylbut-2-enyl) or methoxy substituents (e.g., 1-(4-hydroxy-3-prenylphenyl)ethanone, ) offer varying degrees of hydrophobicity and electronic effects, influencing solubility and reactivity .

- Hydroxyl Group Positioning: Compounds like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone () demonstrate that dihydroxy substitution enhances α-glucosidase inhibitory activity due to hydrogen bonding with catalytic residues. The meta-hydroxyl in 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone may similarly contribute to binding but with reduced steric interference from the tert-butyl group .

Q & A

Q. What are the established synthetic routes for 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone in laboratory settings?

The primary synthesis involves Friedel-Crafts acylation of 4-tert-butylphenol derivatives. A typical protocol includes reacting 4-tert-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key considerations:

- Catalyst activation : Anhydrous AlCl₃ is critical to avoid hydrolysis.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side products.

- Workup : Quenching with ice-water followed by solvent extraction (e.g., dichloromethane) and purification via column chromatography.

| Method | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Friedel-Crafts | AlCl₃, acetyl chloride, 0–5°C | Use freshly distilled reagents |

| Alternative routes* | Acetic anhydride, H₂SO₄ catalyst | Longer reaction times |

*Note: Alternative methods may require optimization for regioselectivity due to competing substitution patterns .

Q. How is the structural characterization of this compound performed?

A combination of X-ray crystallography , NMR , and mass spectrometry is used:

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

| Property | Value/Description | Experimental Implication |

|---|---|---|

| Molecular formula | C₁₂H₁₆O₂ | Stoichiometric calculations |

| Molecular weight | 192.26 g/mol | Molarity adjustments |

| Solubility | Soluble in DCM, DMSO, ethanol | Solvent choice for reactions |

| Melting point | ~110–115°C (lit.) | Purification via recrystallization |

Hydrogen-bonding capacity from the phenolic hydroxyl group impacts crystallization and chromatographic behavior .

Q. Which analytical techniques are recommended for purity assessment?

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities.

- TLC : Silica gel plates (ethyl acetate/hexane = 1:3) with visualization under UV or iodine vapor.

- Elemental analysis : Validate C/H/O ratios (±0.3% tolerance) .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of derivatives (e.g., oxidation/reduction)?

The ethanone group undergoes selective transformations:

- Oxidation : KMnO₄ in acidic conditions converts the ketone to a carboxylic acid, but over-oxidation of the tert-butyl group may occur.

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without altering the hydroxyl group .

- Challenges : Steric hindrance from the tert-butyl group slows nucleophilic attacks, requiring elevated temperatures for reactions like Grignard additions .

Troubleshooting tip : Monitor reaction progress via TLC every 30 minutes to avoid side products.

Q. How can computational modeling aid in understanding this compound’s reactivity?

- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict electrophilic aromatic substitution sites.

- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the InChI key (HAWPLJGMAUMNHV) for 3D structure input .

- SAR analysis : Compare with analogs (e.g., 4’-methoxy derivatives) to identify substituent effects on activity .

Q. How should researchers address contradictions in reported spectroscopic data?

Discrepancies may arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Crystallographic disorder : SHELXL refinement parameters (e.g., ADPs) must be adjusted for tert-butyl group thermal motion .

- Solution vs. solid-state : IR carbonyl stretches may differ due to hydrogen bonding in crystals .

Resolution strategy : Cross-validate data with NIST reference spectra and replicate experiments under standardized conditions .

Q. What are the challenges in studying this compound’s biological activity?

- Derivative instability : The phenolic hydroxyl group may oxidize during bioassays; use antioxidants like BHT in cell culture media.

- Low bioavailability : LogP (~2.8) suggests moderate lipophilicity, but tert-butyl bulk may limit membrane permeability.

- Target specificity : Preliminary studies suggest NF-κB pathway inhibition, but off-target effects require validation via siRNA knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.